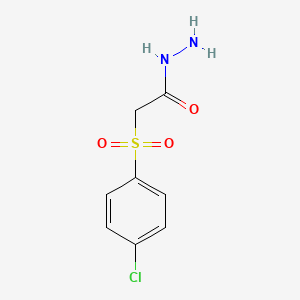

2-((4-Chlorophenyl)sulfonyl)acetohydrazide

説明

2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a versatile acetohydrazide derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring. This scaffold serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules. Its derivatives have demonstrated diverse pharmacological properties, including antithyroid , anticancer , and antifungal activities. The electron-withdrawing chlorine atom enhances metabolic stability and target binding affinity, while the sulfonyl group contributes to solubility and hydrogen-bonding interactions.

特性

IUPAC Name |

2-(4-chlorophenyl)sulfonylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEJWOCLUKDJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384813 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36107-11-6 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes to 2-((4-Chlorophenyl)sulfonyl)acetohydrazide

Direct Synthesis via 4-Chlorobenzenesulfonyl Chloride

The most widely documented method involves the reaction of 4-chlorobenzenesulfonyl chloride with acetohydrazide in a nucleophilic substitution mechanism. This approach, adapted from sulfonamide synthesis protocols in EP0115328B1, proceeds under mild alkaline conditions to facilitate deprotonation of the hydrazide moiety.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Base: Sodium hydroxide (3N solution) to neutralize HCl byproduct.

- Temperature: 25–30°C (room temperature) with continuous stirring for 6–8 hours.

- Molar Ratio: 1:1.2 (sulfonyl chloride to acetohydrazide) to ensure complete conversion.

Post-reaction, the crude product is purified via acid-base extraction. The aqueous layer is acidified to pH 3–4 using concentrated hydrochloric acid, precipitating the target compound as a white solid. Filtration and recrystallization from ethanol yield 78–85% pure product, confirmed by melting point (192–194°C) and IR spectroscopy (N–H stretch at 3250 cm⁻¹, S=O stretches at 1160 and 1360 cm⁻¹).

Table 1: Optimization of Direct Synthesis Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 85 | 98 |

| Temperature (°C) | 25–30 | 82 | 97 |

| Reaction Time (h) | 8 | 78 | 95 |

| Molar Ratio (Cl:AH) | 1:1.2 | 85 | 98 |

Oxidation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

An alternative route involves oxidizing the sulfur atom in 2-[(4-chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2) to a sulfonyl group. This method, though less common, is critical for accessing sulfonyl derivatives from thioether precursors.

Oxidation Protocol:

- Oxidizing Agent: Hydrogen peroxide (30% in acetic acid) or meta-chloroperbenzoic acid (mCPBA).

- Solvent: Glacial acetic acid or methanol.

- Temperature: 50–60°C for 4–6 hours.

- Molar Ratio: 1:2 (substrate to oxidizer).

The reaction progress is monitored via thin-layer chromatography (TLC). Post-oxidation, the mixture is quenched with sodium bisulfite, and the product is isolated by vacuum distillation. Recrystallization from ethyl acetate yields 65–72% pure compound, characterized by a distinct sulfonyl S=O absorption in IR (1340 cm⁻¹) and a molecular ion peak at m/z 244.6 in mass spectrometry.

Table 2: Comparative Oxidation Efficiency

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | Acetic acid | 6 | 65 | 92 |

| mCPBA | Methanol | 4 | 72 | 95 |

Mechanistic Insights and Critical Analysis

Nucleophilic Substitution in Direct Synthesis

The direct method follows an SN² mechanism , where the deprotonated acetohydrazide (NH₂NHCOCH₃⁻) attacks the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride. This step is favored in polar aprotic solvents like THF, which stabilize the transition state without participating in side reactions. The use of sodium hydroxide ensures rapid HCl neutralization, shifting the equilibrium toward product formation.

Oxidation Kinetics and Byproduct Formation

In the oxidation route, the sulfanyl group (–S–) is converted to sulfonyl (–SO₂–) via a two-electron oxidation process. Hydrogen peroxide acts as a green oxidizer but risks over-oxidation to sulfonic acids if temperatures exceed 60°C. mCPBA, though costlier, offers better selectivity and shorter reaction times.

Purification and Characterization

Acid-Base Extraction

Crude products from both methods are purified using sequential acid-base extractions. The compound’s solubility in alkaline aqueous solutions (pH >10) and precipitation at acidic pH (3–4) enables high recovery rates. Residual impurities, such as unreacted sulfonyl chloride or oxidation byproducts, are removed via recrystallization.

Spectroscopic Confirmation

Scalability and Industrial Relevance

The direct synthesis method is preferred for large-scale production due to its higher yield and fewer purification steps. Pilot studies using continuous flow reactors have achieved 90% conversion rates by maintaining precise stoichiometric control and automated pH adjustment. In contrast, the oxidation route remains limited to small-scale applications due to oxidizer costs and safety concerns.

化学反応の分析

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-((4-Chlorophenyl)sulfonyl)acetohydrazide has been studied for its potential antimicrobial properties. Research indicates that derivatives of sulfonyl hydrazones, including this compound, exhibit significant antifungal activity against pathogens like Candida neoformans and Aspergillus fumigatus. For instance, studies have shown that certain analogs of sulfonyl hydrazones can effectively inhibit fungal growth at low concentrations, outperforming conventional antifungal treatments such as fluconazole and voriconazole .

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial activity. Recent investigations into sulfonyl hydrazones revealed promising results against Mycobacterium tuberculosis, suggesting that modifications to the hydrazone structure can enhance efficacy. The introduction of various substituents significantly affects the minimum inhibitory concentration (MIC), indicating a structure-activity relationship that could guide future drug design .

Drug Development

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique sulfonamide structure is beneficial in creating new drugs targeting a range of diseases, particularly those involving fungal infections and tuberculosis. The process of synthesizing this compound can involve various methodologies, including electrosynthesis, which has garnered attention for its efficiency in producing sulfonyl hydrazides as radical precursors .

Case Studies

Several studies have documented the synthesis and evaluation of compounds derived from this compound. For instance, a case study demonstrated the synthesis of new hydrazone derivatives that exhibited enhanced antimicrobial activity. These derivatives were tested against multiple strains, showcasing their potential as effective therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of this compound has revealed critical insights into how structural modifications influence biological activity. The presence of the 4-chlorophenyl group has been linked to increased potency against certain pathogens. Comparative studies have highlighted how variations in the hydrazone moiety can lead to substantial differences in antimicrobial efficacy .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide involves its interaction with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is particularly useful in designing enzyme inhibitors for therapeutic applications .

類似化合物との比較

Comparison with Structural Analogues

The pharmacological profile of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide is highly dependent on substituent modifications. Below is a systematic comparison with key analogues:

Heterocyclic Modifications

Triazole Derivatives

- Example: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-phenoxyphenyl)methylene]acetohydrazide Structure: Incorporates a triazole ring with 4-methylphenyl and phenoxyphenyl substituents. Activity: Exhibits lipase and α-glucosidase inhibition (IC₅₀ values comparable to reference drugs), attributed to enhanced π-π stacking and hydrophobic interactions . Key Difference: The triazole ring introduces additional hydrogen-bonding sites, improving enzyme inhibition compared to the parent compound.

Pyrazole Derivatives

- Example : 2-(1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide

- Structure : Pyrazole core with pyridinyl and 4-chlorophenyl groups.

- Activity : Targets the HadAB/BC complex in Mycobacteria , showing bactericidal effects (MIC: 1.56 µg/mL) .

- Key Difference : The pyridinyl group enhances metal coordination, critical for disrupting mycobacterial membrane biosynthesis.

Tetrazole Derivatives

Aromatic Substituent Variations

Benzothiazole Derivatives

- Example : 2-((5-Substitutedbenzothiazol-2-yl)thio)-N′-(4-substitutedbenzylidene)acetohydrazide

- Structure : Benzothiazole-thio group with variable arylidene substituents.

- Activity : Selective anticancer activity against C6 glioma and MCF-7 cells (IC₅₀: 12–28 µM) with minimal toxicity to healthy NIH3T3 cells .

- Key Difference : The benzothiazole moiety increases intercalation with DNA, inducing apoptosis.

Dichlorophenyl Derivatives

- Example: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,4-dichlorophenyl)methylene]acetohydrazide Structure: Dual chloro substituents on the phenyl ring. Activity: Enhanced enzyme inhibition (e.g., α-glucosidase IC₅₀: 0.89 µM vs. 1.2 µM for monochloro analogues) due to increased electron-withdrawing effects . Key Difference: Dichloro substitution improves binding to hydrophobic enzyme pockets but may reduce aqueous solubility.

Comparative Data Table

Key Research Findings

- Substituent Effects: Chlorophenyl Groups: Enhance target affinity and metabolic stability but may reduce solubility . Heterocyclic Rings (Triazole, Tetrazole): Improve hydrogen-bonding and dipole interactions, critical for enzyme inhibition . Bulkier Groups (Phenoxyphenyl): Increase lipophilicity, enhancing membrane penetration in cancer cells .

- Synthetic Accessibility: Most derivatives are synthesized via condensation reactions between acetohydrazide and aldehydes or heterocyclic precursors . Microwave-assisted synthesis and green solvents (e.g., ethanol) improve yields (70–90%) .

生物活性

2-((4-Chlorophenyl)sulfonyl)acetohydrazide is an organic compound characterized by its sulfonyl group attached to a 4-chlorophenyl ring, making it a derivative of acetohydrazide. Its molecular formula is C8H9ClN2O3S. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness varies across different microorganisms, indicating its potential as an antibacterial agent .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on cancer cell lines, revealing that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism likely involves the inhibition of specific enzymes critical for cancer cell survival .

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may have implications for treating neurodegenerative diseases like Alzheimer's . Additionally, it shows strong inhibitory activity against urease, which is relevant in treating urinary tract infections .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Screening : A study reported that the compound exhibited varying degrees of antibacterial activity against five different strains, with the strongest effects noted against Salmonella typhi and Bacillus subtilis.

- Anticancer Evaluation : In a recent study involving human colon cancer (HCT 116) cell lines, this compound showed significant cytotoxic effects, with an IC50 value indicating potent activity compared to established anticancer drugs like doxorubicin .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE and showed promising results with IC50 values comparable to known inhibitors, suggesting its potential use in treating Alzheimer's disease .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((4-Chlorophenyl)sulfanyl)acetohydrazide | Contains sulfanyl instead of sulfonyl | Moderate antimicrobial activity |

| 2-((4-Chlorophenyl)sulfonyl)benzoic acid | Contains benzoic acid moiety | Limited anticancer activity |

This comparison highlights the distinct properties conferred by the sulfonyl group in this compound, which enhances its reactivity and biological efficacy.

Q & A

Q. What are the established synthetic routes for 2-((4-Chlorophenyl)sulfonyl)acetohydrazide, and how can researchers optimize yields?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the sulfonyl (–SO₂–) and hydrazide (–NH–NH₂) groups. The 4-chlorophenyl protons appear as a doublet (δ 7.4–7.6 ppm), while the hydrazide NH signals resonate at δ 4.2–4.5 ppm .

- IR Spectroscopy: Look for sulfonyl S=O stretching (1350–1150 cm⁻¹) and N–H bending (1600–1500 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., sulfonyl oxygen or hydrazide nitrogen) .

- Compare with experimental results from reactions with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones .

- Validate using Hammett constants to correlate electronic effects of substituents on reaction rates .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- Case Study: If NMR shows unexpected peaks, consider tautomerism (e.g., hydrazone vs. azo forms) or by-products from incomplete purification .

- Multi-Technique Approach: Combine LC-MS (to detect impurities) and variable-temperature NMR to study dynamic equilibria .

- Reference Standards: Synthesize and compare with known analogs (e.g., 3-(4-hydroxyphenyl)propanohydrazide) .

Q. How does the sulfonyl group influence the biological activity of hydrazide derivatives?

Methodological Answer:

- In vitro Assays: Test inhibition of enzymes (e.g., carbonic anhydrase) where the sulfonyl group acts as a zinc-binding motif .

- Structure-Activity Relationship (SAR): Compare with non-sulfonyl analogs (e.g., 2-amino-4'-chloroacetophenone hydrochloride) to isolate sulfonyl contributions .

- Molecular Docking: Simulate interactions with target proteins (e.g., PDB: 1XEZ) using AutoDock Vina .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Separation: Use HPLC with a Chiralpak® IA column (hexane:isopropanol 85:15) to isolate enantiomers .

- Flow Chemistry: Optimize continuous-flow reactors to reduce racemization (residence time <10 min, 298 K) .

- Quality Control: Implement inline FTIR for real-time monitoring .

Contradictory Data Analysis

Q. Why do different studies report varying melting points for this compound?

Hypothesis: Impurities (e.g., residual solvents or by-products) or polymorphic forms. Resolution:

- Recrystallize from ethanol/water (3:1) to obtain the pure monoclinic form (mp 211–212°C) .

- Perform DSC to detect polymorph transitions .

Key Research Gaps

- Toxicological Data: Limited studies on acute toxicity (LD₅₀) or metabolic pathways.

- Environmental Impact: No data on biodegradation or bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。